Ethyl 4-chloroacetoacetate

Description

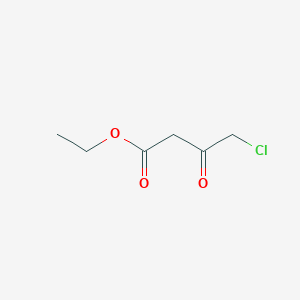

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRLMWUFVDREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044454 | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-07-3 | |

| Record name | Ethyl 4-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-chloroacetoacetate physical and chemical properties

An In-depth Technical Guide to Ethyl 4-Chloroacetoacetate: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is fundamental to innovation and successful synthesis. This compound (CAS 638-07-3) is a versatile bifunctional molecule of significant interest due to its utility as a building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications.

Core Properties

This compound is a colorless to pale yellow liquid.[1][2] Its chemical structure incorporates a reactive chloro group, an active methylene (B1212753) group, and an ester functionality, making it a valuable precursor in organic synthesis.

Identifiers and General Data

| Property | Value |

| CAS Number | 638-07-3 |

| Molecular Formula | C₆H₉ClO₃[3][4][5] |

| Molecular Weight | 164.59 g/mol [3][5][6] |

| IUPAC Name | ethyl 4-chloro-3-oxobutanoate[5][6] |

| Synonyms | 4-Chloroacetoacetic acid ethyl ester, Ethyl (chloroacetyl)acetate, Ethyl 4-chloro-3-oxobutyrate[1][6] |

| EC Number | 211-317-0[4] |

| Beilstein/REAXYS No. | 1761275[1] |

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and use in reactions.

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid[1][7] |

| Odor | Vinegar-like, pungent[6][8] |

| Melting Point | -8 °C (17.6 °F)[1][4][6][9] |

| Boiling Point | 103 °C @ 16 mmHg[6] 115 °C @ 14 mmHg[10][11] 120 °C @ 15 mmHg[1] 220 °C (at atmospheric pressure)[9][12] |

| Density | 1.210 g/cm³[6] 1.212 g/cm³[9][12] 1.218 g/mL at 25 °C[10][13] |

| Flash Point | 92 °C (198 °F)[4][9] 96 °C (204.8 °F)[1][6] 97 °C (closed cup)[14] |

| Refractive Index (n20/D) | 1.452[9][13] |

| Solubility | Soluble in most organic solvents.[10] Slightly soluble to miscible in water.[4][7][9][12] (47.5 g/L at 20 °C)[7][8] |

| Vapor Pressure | 0.18 hPa @ 20 °C[6][8] |

Chemical and Safety Properties

The reactivity of this compound is centered around its active methylene group and the electrophilic nature of its carbonyl carbons. This makes it an excellent substrate for nucleophilic substitution, condensation, and cyclization reactions.

| Property | Value |

| Stability | Stable under normal conditions.[4][6] |

| Conditions to Avoid | Incompatible products.[6] Air sensitive.[1] |

| Incompatible Materials | Acids, bases, reducing agents, oxidizing agents.[4][6][9] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[6][14] |

| Toxicity | Toxic if swallowed; Fatal in contact with skin.[5][6] LD50 Oral (Rat): 200 mg/kg.[8][15] |

| Hazards | Causes severe skin burns and eye damage.[5][6] May cause respiratory irritation and allergic skin reaction.[6] |

| Storage Temperature | Recommended 2-8°C, in a cool, dark place.[1][10][13] |

Experimental Protocols: Synthesis

The industrial production of this compound is primarily achieved through two main routes: the chlorination of diketene (B1670635) followed by esterification, and the direct chlorination of ethyl acetoacetate (B1235776).

Synthesis from Diketene (Industrial Method)

The diketene process is a mainstream industrial route due to the low cost and availability of the raw material.[16] The process involves two primary steps: chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by esterification with ethanol.[16][17][18]

Methodology:

-

Chlorination: Diketene is reacted with chlorine gas.[18] This reaction is typically performed in a solvent such as dichloromethane (B109758) (MeCl₂).[18] To control the exothermic reaction, the reactor is cooled, maintaining a temperature between 17°C and 19°C.[18] A slight excess of chlorine (1-8%) is often used.[18] This step yields the intermediate 4-chloro-3-oxobutyryl chloride (4-CAAC).[18]

-

Esterification: The resulting reaction mixture containing 4-CAAC is then reacted with ethanol.[18] Ethanol is added directly to the output from the chlorination reactor.[18] This esterification reaction is also exothermic, raising the mixture's temperature to 40-53°C, and produces this compound and hydrogen chloride (HCl) gas.[18]

-

Purification: The crude product is purified by rectification (distillation) to remove byproducts, such as ethyl 2-chloroacetoacetate, and obtain the final high-purity product.[16]

Caption: Industrial synthesis of this compound from diketene.

Synthesis from Ethyl Acetoacetate and Sulfuryl Chloride

This method provides a direct route to the target compound, though controlling selectivity can be a challenge.[16]

Methodology:

-

Cooling: Add ethyl acetoacetate to a suitable reactor equipped with temperature control.[19] Cool the starting material to between 0-5°C.[7][19]

-

Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the cooled ethyl acetoacetate.[19] It is critical to maintain the reaction temperature at 0-5°C during the addition to control side reactions and prevent the formation of the undesired ethyl 2-chloroacetoacetate isomer.[7][19]

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[19]

-

Gas Removal: Gently heat the reaction mixture to 35-55°C to drive off the dissolved sulfur dioxide (SO₂) and HCl gases produced during the reaction.[7][19]

-

Recovery: Heat the mixture to 85-95°C under vacuum to distill and recover any unreacted ethyl acetoacetate for recycling.[7][19]

-

Isolation: Cool the remaining mixture to 30°C to obtain the crude this compound product, which can be further purified if necessary.[7][19]

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

The dual functionality of this compound makes it an indispensable intermediate for researchers and industrial chemists. Its primary applications are in the synthesis of complex organic molecules.

-

Pharmaceuticals: It serves as a crucial precursor for a variety of Active Pharmaceutical Ingredients (APIs). It is widely used in the synthesis of cardiovascular drugs, statins, and antibiotics like Cephalosporin.[18]

-

Agrochemicals: The compound forms the basis for active ingredients in herbicides, fungicides, and other crop protection agents.

-

Heterocyclic Chemistry: It is essential for forming ring structures such as pyridines, pyrimidines, quinolones, and tetronic acids, which are core scaffolds in many biologically active molecules.[2]

-

Fine Chemicals: It is also used in the preparation of phosphorous ylides and has applications in dyes and fragrances.[7][9][20]

References

- 1. This compound | 638-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Ethyl-4-chloroacetoacetate [himedialabs.com]

- 3. scbt.com [scbt.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. gneechem.com [gneechem.com]

- 8. Ethyl-4-chloracetoacetat – Wikipedia [de.wikipedia.org]

- 9. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. This compound | 638-07-3 [chemicalbook.com]

- 11. Ethyl-4-chloro Acetoacetate - Boiling Point: 115 C/14 Mmhg at Best Price in Shrirampur | S M Enterprises [tradeindia.com]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. This compound Lonza quality, = 97.0 GC 638-07-3 [sigmaaldrich.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. CN113603581A - A kind of continuous device and method for industrial production of this compound - Google Patents [patents.google.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 20. This compound CAS#: 638-07-3 [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-chloroacetoacetate (CAS: 638-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloroacetoacetate, with CAS Registry Number 638-07-3, is a versatile chemical intermediate of significant importance in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive chloro group and a β-keto ester moiety, makes it a valuable precursor for a wide array of complex organic molecules. This bifunctionality allows it to participate in various chemical transformations, including nucleophilic substitutions, condensations, and cyclization reactions, making it a key building block for synthesizing heterocyclic compounds such as pyridines, pyrimidines, and quinolones. Notably, it is a crucial starting material for the synthesis of several high-profile drugs, including the cardiovascular medications azlodipine and atorvastatin (B1662188) calcium, as well as β-lactam antibiotics like cefixime (B193813) and ceftazidime.[1]

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow, clear liquid with a vinegar-like odor.[2][3] It is miscible with water and most organic solvents.[4] Proper storage is essential to maintain its integrity, typically in a cool, dry place (2-8°C) protected from moisture and light.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 638-07-3 | [2][3][4][6] |

| Molecular Formula | C₆H₉ClO₃ | [3][6] |

| Molecular Weight | 164.59 g/mol | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Melting Point | -8 °C (17.6 °F) | [2][4] |

| Boiling Point | 103 °C @ 16 mmHg; 115 °C @ 14-19 hPa | [2][3][4] |

| Density | 1.218 g/cm³ at 25 °C | [3] |

| Flash Point | 92 - 105 °C (closed cup) | [3][4] |

| Refractive Index | 1.4495 - 1.4545 @ 20°C | [4] |

| pH | 2.9 (10 g/L aqueous solution) | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Description | Source(s) |

| ¹H NMR | Data available from spectral databases. | [6] |

| ¹³C NMR | Data available from spectral databases. | [6] |

| Mass Spectrometry | GC-MS data available from NIST and MassBank. | [6] |

| IR Spectroscopy | Data available from spectral databases. | [6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with distinct advantages and challenges. Key approaches include the chlorination of ethyl acetoacetate (B1235776), reaction of diketene (B1670635) with chlorine, and a modified Reformatsky reaction.

Experimental Protocol 1: Chlorination of Ethyl Acetoacetate with Sulfuryl Chloride

This method involves the direct chlorination of ethyl acetoacetate using sulfuryl chloride.

-

Materials: Ethyl acetoacetate, Sulfuryl chloride, Reactor with cooling and stirring capabilities.

-

Procedure:

-

Add ethyl acetoacetate to a reactor and cool the vessel to between 0°C and 5°C.[7]

-

Slowly add sulfuryl chloride dropwise into the reactor, ensuring the reaction temperature is maintained at 0-5°C.[7]

-

After the addition is complete, allow the mixture to react for 2-4 hours with stirring at room temperature.[7]

-

Following the reaction, remove residual gases (HCl and SO₂) by vacuum at a temperature of 35-55°C.[7]

-

Heat the mixture to 85-95°C to recover any unreacted ethyl acetoacetate via distillation.[7]

-

Cool the remaining mixture to 30°C to obtain the crude product of this compound.[7]

-

Experimental Protocol 2: Continuous Synthesis from Diketene

This industrial method involves the continuous chlorination of diketene followed by esterification.

-

Materials: Diketene, Dichloromethane (B109758) (or other chlorinated solvent), Chlorine gas, Ethanol (B145695), Reaction system for continuous flow.

-

Procedure:

-

Prepare a 5-30% solution of diketene in dichloromethane and cool it to between -15°C and 15°C.[1]

-

Introduce the cooled diketene solution and chlorine gas into a continuous reactor. The reaction is rapid and exothermic.

-

The output from the chlorination reactor, containing 4-chloroacetoacetyl chloride, flows directly into an esterification reactor.[1]

-

Simultaneously, feed ethanol into the esterification reactor, maintaining the temperature between -10°C and 0°C.[1]

-

The reaction mixture overflows into subsequent reactors to ensure complete conversion, which is monitored by Gas Chromatography (GC).[1]

-

Hydrogen chloride gas generated during the process is absorbed by water.[1]

-

After the reaction is complete, wash the organic phase with water and a 2% sodium bicarbonate solution to neutralize residual acid (pH 6-7).[1]

-

Recover the solvent by distillation to obtain the crude product, which is then purified by vacuum distillation to yield the final product with >99% purity.[1]

-

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by two key features: the active methylene (B1212753) group (—COCH₂CO—) and the electrophilic carbon bearing the chlorine atom (—CH₂Cl). This dual functionality makes it an excellent substrate for building complex molecular architectures, particularly heterocyclic rings that form the core of many pharmaceutical agents.

It serves as a critical precursor for synthesizing (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE), a valuable chiral building block.[8] (R)-CHBE is essential for manufacturing L-carnitine, negamycin, and other pharmacologically active compounds.[8]

Asymmetric Bioreduction to (R)-ethyl 4-chloro-3-hydroxybutyrate

A highly efficient and stereoselective method to produce the chiral intermediate (R)-CHBE is through the enzymatic reduction of this compound. This biotransformation offers mild reaction conditions and high optical purity compared to traditional chemical methods.[8]

Experimental Protocol 3: Whole-Cell Bioreduction

This protocol uses recombinant Escherichia coli cells expressing a carbonyl reductase (CgCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[8]

-

Materials: Recombinant E. coli CgCR cells, this compound (COBE), Glucose, Ni²⁺, Ethyl acetate, Deep Eutectic Solvent (DES) of Betaine/Lactic Acid (1:2 mol/mol), Buffer solution (pH 7.0).

-

Procedure:

-

Prepare the reaction medium consisting of an ethyl acetate-betaine/lactic acid-water system (e.g., 50/7/43, v/v/v).[8]

-

To the reaction medium, add the substrate, this compound (COBE), to a concentration of 1000 mM.[8]

-

Introduce the whole-cell biocatalyst (E. coli CgCR).

-

Add Ni²⁺ to a final concentration of 7 mM and glucose at a molar ratio of 3.5 mM per mM of COBE.[8] The glucose is used by the co-expressed GDH to regenerate the NADPH cofactor required by the carbonyl reductase.

-

Maintain the reaction at 30°C and pH 7.0 with agitation for approximately 12 hours.[8]

-

Monitor the reaction progress for the conversion of COBE to (R)-CHBE. A yield of ≥90% can be achieved under these conditions.[8]

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as toxic if swallowed, fatal or toxic in contact with skin, and causes severe skin burns and eye damage.[2][3][6] It may also cause an allergic skin reaction and respiratory irritation.[2]

Table 3: GHS Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Measures |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | P280: Wear protective gloves/clothing/eye protection. P302+P352, P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor. |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261: Avoid breathing mist/vapors. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Aquatic Hazard, Long-term | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |

-

Handling: Use only under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors.[2]

-

Storage: Store in a corrosives area in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as acids, bases, and reducing agents.[2]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a poison control center immediately.[2][3]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its unique chemical structure provides a gateway to a vast number of complex and biologically active molecules. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and handling requirements is paramount for its safe and effective use in research and development. The continued development of efficient synthetic methods, including green biocatalytic processes, further enhances its value as a strategic building block in drug discovery and manufacturing.

References

- 1. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 4-chloroacetoacetate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroacetoacetate is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a keto and an ester group in addition to a reactive chlorine atom, makes it a versatile building block for the construction of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed synthetic protocols for this compound, tailored for professionals in chemical research and drug development.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name ethyl 4-chloro-3-oxobutanoate, is a chlorinated derivative of ethyl acetoacetate (B1235776).[1] Its chemical structure is characterized by a four-carbon chain containing a ketone at the 3-position and an ethyl ester at the 1-position. A chlorine atom is substituted at the 4-position.

The fundamental chemical identifiers and representations of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C6H9ClO3[2][3][4][5][6] |

| Linear Formula | ClCH2COCH2CO2C2H5[7][8][9][10] |

| Molecular Weight | 164.59 g/mol [2][3][4][6][8][9][10] |

| CAS Number | 638-07-3[2][3][4][5][6][8][9] |

| IUPAC Name | ethyl 4-chloro-3-oxobutanoate[1] |

| Synonyms | 4-Chloroacetoacetic acid ethyl ester, Ethyl (chloroacetyl)acetate, Ethyl 4-chloro-3-oxobutyrate[3][4][11][12][13] |

| SMILES | CCOC(=O)CC(=O)CCl[1][8][9] |

| InChI | InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3[1][8][9] |

| InChIKey | OHLRLMWUFVDREV-UHFFFAOYSA-N[1][8][9] |

A 2D representation of the molecular structure is provided in the diagram below.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the following tables, providing essential information for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale reddish-yellow clear liquid[5][14] |

| Melting Point | -8 °C[15] |

| Boiling Point | 115 °C at 14 mmHg[2][9] |

| Density | 1.218 g/mL at 25 °C[2][8][9] |

| Refractive Index (n20/D) | 1.452[2][8][9] |

| Flash Point | 92 °C |

| Solubility | Soluble in most organic solvents.[2][3] Miscible with water.[9][12] |

| Enol Content | 12% in pure liquid, 60% in CCl4[2][3] |

Spectroscopic Data

| Spectroscopy | Peak Information |

| ¹H NMR | Spectral data available.[16][17] |

| ¹³C NMR | Spectral data available.[15] |

| Infrared (IR) | Spectral data available.[10] |

| Mass Spectrometry (MS) | Major fragments observed at m/z values of 29, 43, 69, and 115.[11] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale and industrial preparations involve the chlorination of either ethyl acetoacetate or diketene.

Synthesis from Ethyl Acetoacetate and Sulfuryl Chloride

This method is a widely used laboratory procedure for the preparation of this compound.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place ethyl acetoacetate. Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the stirred ethyl acetoacetate, ensuring the reaction temperature is maintained between 0-5 °C. The molar ratio of ethyl acetoacetate to sulfuryl chloride is typically 1:1.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

-

Gas Removal: Gently heat the mixture to 35-55 °C to remove the dissolved sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

-

Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting material and other impurities. The unreacted ethyl acetoacetate can be recovered by distillation at 85-95 °C under reduced pressure.[5][7]

Industrial Synthesis from Diketene

The industrial production of this compound often utilizes the chlorination of diketene, followed by esterification with ethanol.[1]

Workflow Diagram:

This continuous process offers high efficiency and selectivity, making it suitable for large-scale production.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its utility stems from the ability of its different functional groups to participate in a range of chemical transformations. It is a precursor for the synthesis of various heterocyclic compounds and can be used in the production of certain antibiotics and cardiovascular drugs.

Safety and Handling

This compound is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 638-07-3 [chemicalbook.com]

- 3. This compound CAS#: 638-07-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. gneechem.com [gneechem.com]

- 6. scbt.com [scbt.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 9. This compound Manufacturers, with SDS [mubychem.com]

- 10. This compound(638-07-3) IR Spectrum [chemicalbook.com]

- 11. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. This compound | 638-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Ethyl-4-chloroacetoacetate [himedialabs.com]

- 15. This compound(638-07-3) 13C NMR spectrum [chemicalbook.com]

- 16. This compound(638-07-3) 1H NMR [m.chemicalbook.com]

- 17. Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Analysis of Ethyl 4-chloroacetoacetate: A Technical Guide

Introduction

Ethyl 4-chloroacetoacetate (CAS No. 638-07-3) is a key intermediate in organic synthesis, notably in the production of various pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, containing both a β-keto ester and a reactive alkyl chloride, makes it a versatile building block. A thorough understanding of its structure is paramount for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

Chemical Name: Ethyl 4-chloro-3-oxobutanoate[3]

-

Appearance: Colorless to pale reddish-yellow clear liquid[1][2]

The structure of this compound exhibits keto-enol tautomerism. In nonpolar solvents like carbon tetrachloride, the enol form is significantly present.[1] The data presented here corresponds to the predominant keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.29 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 3.69 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| 4.22 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 4.41 | Singlet (s) | 2H | Cl-CH₂ -CO- |

Note: Data is typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 13.9 | -O-CH₂-C H₃ |

| 45.8 | -CO-C H₂-CO- |

| 48.9 | Cl-C H₂-CO- |

| 61.9 | -O-C H₂-CH₃ |

| 166.5 | C =O (Ester) |

| 199.8 | C =O (Ketone) |

Note: Data is typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1720 | Strong | C=O stretch (ketone carbonyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~770 | Strong | C-Cl stretch (alkyl halide) |

Note: The spectrum is often recorded as a neat liquid film between salt plates.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The technique involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z).[9][10]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 29 | 99.99 | [C₂H₅]⁺ |

| 43 | 98.83 | [CH₃CO]⁺ |

| 69 | 75.42 | [M - C₂H₅O - Cl]⁺ |

| 115 | 66.00 | [M - C₂H₅O]⁺ |

| 164 | Trace | [M]⁺ (Molecular Ion) |

| 166 | Trace | [M+2]⁺ (Isotope Peak for Cl) |

Source of Data: NIST Mass Spectrometry Data Center, PubChem.[3][5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11][12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] The solvent serves to create a homogeneous solution and provides a deuterium (B1214612) signal for the spectrometer to lock onto, stabilizing the magnetic field.[11][13]

-

Dissolution & Transfer: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][14][15]

-

Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11] Standard acquisition parameters are then used, including locking onto the deuterium signal of the solvent, shimming the magnetic field for homogeneity, tuning the probe, and acquiring the spectrum.[11]

IR Spectrum Acquisition (Neat Liquid Film)

-

Instrument Setup: Perform a background scan on the FTIR spectrometer to account for atmospheric H₂O and CO₂.[16]

-

Sample Application: Since this compound is a liquid, it can be analyzed directly as a "neat" sample.[8] Place a single drop of the liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[8][17]

-

Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][18]

-

Data Collection: Place the "sandwich" plates into the sample holder of the IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, promptly clean the salt plates with a dry solvent like acetone (B3395972) or isopropanol (B130326) and return them to a desiccator to prevent damage from moisture.[8][18]

Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrument Setup: The sample is introduced via a Gas Chromatograph (GC), which separates the compound from the solvent and any impurities.[19]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Analysis and Detection: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.[9]

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: General workflow from sample preparation to structural elucidation.

Caption: Logical flow for interpreting NMR spectroscopic data.

References

- 1. This compound | 638-07-3 [chemicalbook.com]

- 2. Ethyl-4-chloroacetoacetate [himedialabs.com]

- 3. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(638-07-3) IR Spectrum [m.chemicalbook.com]

- 5. Butanoic acid, 4-chloro-3-oxo-, ethyl ester [webbook.nist.gov]

- 6. This compound(638-07-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(638-07-3) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. quora.com [quora.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 16. scribd.com [scribd.com]

- 17. homework.study.com [homework.study.com]

- 18. researchgate.net [researchgate.net]

- 19. organomation.com [organomation.com]

An In-depth Technical Guide to the Reactivity of the Methylene Group in Ethyl 4-chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroacetoacetate (ECAA) is a pivotal intermediate in organic synthesis, valued for its dual functionality that allows for a wide array of chemical transformations.[1] Its utility is largely centered around the reactivity of the active methylene (B1212753) group (the α-carbon), positioned between two electron-withdrawing carbonyl functionalities, and the presence of a reactive chloromethyl group at the γ-position. This guide provides a comprehensive examination of the chemical principles governing the reactivity of the active methylene group in ECAA, detailed experimental protocols for its key reactions, and quantitative data to inform synthetic strategies.

Physicochemical Properties and Acidity

This compound is a colorless to pale yellow liquid with a molecular weight of 164.59 g/mol .[1] The key to its reactivity lies in the acidity of the protons on the α-methylene group. The electron-withdrawing inductive effects of the adjacent ester and ketone carbonyl groups, as well as the γ-chloro substituent, significantly increase the acidity of these protons compared to a simple alkane.

The deprotonation of the α-carbon results in the formation of a resonance-stabilized enolate ion, which is the key nucleophilic species in most of the reactions discussed herein. The negative charge is delocalized over the α-carbon and the two adjacent oxygen atoms, enhancing the stability of the conjugate base.

Quantitative Acidity Data

| Compound | pKa (Predicted) | Reference |

| This compound | 9.56 ± 0.46 | [1] |

Note: This pKa value is a prediction and should be considered as an estimation of the compound's acidity.

Key Reactions of the Active Methylene Group

The nucleophilic enolate of ECAA readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary reactions involving the active methylene group are alkylation, acylation, and cyclization/condensation reactions.

Enolate Formation

The first step in most reactions at the active methylene group is the formation of the enolate anion. This is typically achieved by treatment with a suitable base. The choice of base and solvent is critical and can influence the regioselectivity and yield of subsequent reactions. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Ethyl 4-Chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloroacetoacetate (ECAA), with the chemical formula C₆H₉ClO₃, is a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1] Its synthetic utility stems from the presence of multiple reactive centers, allowing it to act as both an electrophile and a nucleophile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols for characteristic reactions, and visualizations of its chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115 °C at 14 mmHg |

| Density | 1.218 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.452 |

| Solubility | Soluble in most organic solvents, limited solubility in water. |

| CAS Number | 638-07-3 |

Electrophilic and Nucleophilic Sites: A Quantitative Perspective

The reactivity of this compound is governed by the distribution of electron density within the molecule. This distribution gives rise to distinct electrophilic (electron-deficient) and nucleophilic (electron-rich) sites.

Keto-Enol Tautomerism: The Source of Nucleophilicity

A crucial aspect of the reactivity of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The presence of the α-hydrogens (at the C2 position) allows for their abstraction, leading to the formation of a nucleophilic enolate intermediate.

The enol form, and more importantly the enolate anion formed upon deprotonation of the α-carbon, is a potent nucleophile. The α-carbon (C2) of the enolate is the primary site of nucleophilic attack.

Electrophilic Centers

This compound possesses several electrophilic sites:

-

Carbonyl Carbons (C1 and C3): The carbonyl groups are highly polarized, rendering the carbon atoms electron-deficient and susceptible to attack by nucleophiles.

-

Carbon Atom Bearing Chlorine (C4): The electron-withdrawing effect of the chlorine atom makes the C4 carbon an electrophilic center, reactive towards nucleophiles in substitution reactions.

Computed Molecular Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 43.4 Ų |

| logP | 0.9 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 5 |

These values suggest a molecule with moderate polarity and some flexibility, consistent with its reactivity profile.

Reactivity and Synthetic Applications

The dual electrophilic and nucleophilic nature of this compound makes it a valuable precursor in a variety of important organic transformations, most notably in the synthesis of heterocyclic compounds.

Hantzsch Pyridine (B92270) Synthesis: ECAA as a Nucleophile

The Hantzsch pyridine synthesis is a classic multi-component reaction that exemplifies the nucleophilic character of β-ketoesters. In this reaction, two equivalents of a β-ketoester (like this compound), an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The enamine derived from the β-ketoester acts as the key nucleophile in this transformation.

This protocol is adapted from established procedures for the Hantzsch synthesis using ethyl acetoacetate (B1235776) and serves as a representative example.

Materials:

-

This compound (2 equivalents)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Ammonium acetate (B1210297) (1.1 equivalents)

-

Ethanol

-

Reflux condenser

-

Stirring hotplate

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and this compound (2 equivalents) in ethanol.

-

Add ammonium acetate (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the dihydropyridine product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Japp-Klingemann Reaction: ECAA as a Nucleophile

The Japp-Klingemann reaction is another important transformation where the enolate of a β-ketoester acts as a nucleophile. In this reaction, an aryl diazonium salt couples with the β-ketoester, leading to the formation of a hydrazone after cleavage of one of the acyl groups. This reaction is a key step in the Fischer indole (B1671886) synthesis.

This protocol is a representative procedure adapted from known methods for the Japp-Klingemann reaction.

Materials:

-

Aniline (B41778) (or a substituted aniline)

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

This compound

-

Sodium acetate

-

Ethanol

-

Ice bath

-

Standard laboratory glassware

Procedure:

Part A: Diazotization of Aniline

-

Dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

Part B: Coupling Reaction

-

In a separate flask, dissolve this compound (1 equivalent) and sodium acetate (3 equivalents) in ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution with vigorous stirring, keeping the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water to precipitate the hydrazone product.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry is a direct consequence of the interplay between its electrophilic and nucleophilic centers. A thorough understanding of its keto-enol tautomerism and the reactivity of its carbonyl and chloro-substituted carbons is essential for its effective utilization in the development of novel pharmaceuticals and other functional molecules. The provided experimental protocols for the Hantzsch and Japp-Klingemann reactions serve as practical illustrations of its synthetic potential. Further computational studies to precisely quantify the partial charges and visualize the frontier molecular orbitals of this compound would provide even deeper insights into its reactivity and facilitate the rational design of new synthetic methodologies.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Ethyl 4-Chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloroacetoacetate (E4CA) is a key building block in the synthesis of numerous pharmaceuticals and other fine chemicals. Its chemical structure, a β-keto ester with a reactive chlorine atom, makes it a versatile intermediate but also susceptible to various degradation pathways. Understanding the stability of E4CA and its degradation mechanisms is crucial for ensuring the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways under various stress conditions, and presenting relevant experimental protocols and data.

Chemical Stability and General Properties

This compound is a colorless to light yellow liquid that is generally stable under ordinary storage conditions, which include protection from heat, light, and incompatible materials.[1] However, its stability is significantly influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClO₃ | [2] |

| Molecular Weight | 164.59 g/mol | [3] |

| Boiling Point | 115 °C at 14 mmHg | [3] |

| Density | 1.218 g/mL at 25 °C | [3] |

| Solubility | Miscible with water and most organic solvents | [1] |

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily hydrolysis, and potentially through photolysis and oxidation. The presence of both an ester and a reactive halogenated ketone functionality dictates its chemical behavior under stress conditions.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for E4CA, particularly in aqueous environments. The rate of hydrolysis is significantly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester group of E4CA can undergo hydrolysis to yield 4-chloroacetoacetic acid and ethanol. This reaction is generally slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline media, E4CA undergoes rapid hydrolysis of the ester to form the corresponding carboxylate salt and ethanol.[4] This is a second-order reaction, and the rate is directly proportional to the concentrations of both the ester and the hydroxide (B78521) ions.

Decarboxylation of the β-Keto Acid: The initial product of hydrolysis, 4-chloroacetoacetic acid, is a β-keto acid. β-Keto acids are known to be unstable and readily undergo decarboxylation upon heating to yield a ketone. In this case, decarboxylation of 4-chloroacetoacetic acid would produce 1-chloroacetone and carbon dioxide.

Intramolecular Cyclization (Hypothetical): Given the structure of E4CA, with a halogen at the γ-position relative to the ester carbonyl, intramolecular cyclization is a plausible degradation pathway, especially under basic conditions. This could involve the formation of a furanone derivative. While there is evidence for intramolecular alkylation in similar ω-halo-β-keto esters,[5][6] this pathway has not been definitively confirmed for E4CA itself.

Below is a DOT script illustrating the proposed hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative degradation of E4CA can be initiated by oxidizing agents such as hydrogen peroxide. The reaction likely involves the formation of hydroxyl radicals, which are highly reactive and can attack various positions on the E4CA molecule.[7][8] The β-keto ester moiety is susceptible to oxidation, which could lead to cleavage of the carbon-carbon bonds and the formation of smaller carboxylic acids and other oxidized species. A study on the reaction of OH radicals with the similar compound ethyl 2-chloroacetoacetate identified products such as acetic acid, methylglyoxal, and ethyl chloroacetate, suggesting a complex degradation pattern.

Photodegradation

Exposure to ultraviolet (UV) light can also lead to the degradation of E4CA. The energy from UV radiation can be absorbed by the molecule, leading to the homolytic cleavage of the carbon-chlorine bond to form a radical intermediate. This radical can then undergo further reactions, such as hydrogen abstraction or reaction with oxygen, to form a variety of photoproducts. The photochemical decomposition of polychlorinated ketones can be complex, leading to a mixture of smaller, more volatile compounds.[9][10]

Experimental Protocols for Stability and Degradation Studies

A comprehensive understanding of E4CA's stability requires well-designed experimental studies. The following sections outline protocols for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Recommended Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 4 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid State | 80 °C | 48 hours |

| Photolytic | Solid State and Solution | UV light (254 nm) and visible light | 24 - 48 hours |

Experimental Workflow:

The following DOT script illustrates a typical workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying the decrease in the active substance and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its more polar degradation products.

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of E4CA to ensure adequate sensitivity for both the parent drug and its degradation products. A wavelength of around 210-230 nm is often suitable for compounds with carbonyl groups.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Quantitative Data Summary

Table 3: Illustrative Data on Hydrolysis of Esters (Not specific to E4CA)

| Ester | Condition | Rate Constant | Reference |

| Ethyl Acetate | 0.1 M NaOH, 25 °C | ~0.11 L mol⁻¹ s⁻¹ | [12] |

| Ethyl Acetate | Acid-catalyzed | Dependent on acid concentration and temperature | [11][13] |

Note: This table is for illustrative purposes only and does not represent the actual degradation kinetics of this compound.

Conclusion

This compound, a valuable synthetic intermediate, exhibits moderate stability and is susceptible to degradation, primarily through hydrolysis. The rate and extent of degradation are significantly influenced by pH and temperature. Oxidative and photolytic conditions can also lead to its decomposition. A thorough understanding of these degradation pathways and the implementation of robust analytical methods are essential for controlling the quality and ensuring the stability of E4CA and its downstream products. Further research is warranted to obtain detailed quantitative kinetic data and to fully characterize all potential degradation products under various stress conditions. This will enable the development of more effective strategies for handling, storing, and formulating this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.prexams.com [cdn.prexams.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of hydroxyl radical-induced breakdown of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. uv.es [uv.es]

- 13. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

An In-depth Technical Guide to the Solubility of Ethyl 4-chloroacetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4-chloroacetoacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Physicochemical Properties

This compound (CAS No: 638-07-3) is a colorless to pale yellow liquid with the chemical formula C₆H₉ClO₃. Its molecular structure, featuring an ester group, a ketone, and a reactive chlorine atom, dictates its solubility characteristics. The presence of polar carbonyl groups and the lone pairs of electrons on the oxygen and chlorine atoms allow for dipole-dipole interactions and hydrogen bonding with protic solvents. Concurrently, the ethyl group and the carbon backbone contribute to its nonpolar character, enabling interactions with nonpolar solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, its solubility in water has been reported. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 47.5 g/L[1] | 20 |

| Methanol | CH₃OH | 32.04 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | Soluble[2] | Not Specified |

| Acetone | C₃H₆O | 58.08 | Soluble in most organic solvents[3] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble in most organic solvents[3] | Not Specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | Soluble | Not Specified |

| Toluene | C₇H₈ | 92.14 | Soluble in most organic solvents[3] | Not Specified |

| Ether (Diethyl ether) | (C₂H₅)₂O | 74.12 | Soluble[2] | Not Specified |

| Benzene | C₆H₆ | 78.11 | Soluble | Not Specified |

| Chloroform | CHCl₃ | 119.38 | Soluble | Not Specified |

| Carbon Tetrachloride | CCl₄ | 153.82 | Soluble | Not Specified |

Note: The term "Soluble" in the table is based on qualitative descriptions from various chemical suppliers and safety data sheets. For many organic solvents, this compound is described as being "miscible"[4][5]. Researchers should determine the quantitative solubility for their specific application and conditions.

Experimental Protocols

The following is a standard methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solute.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure (using a rotary evaporator) or in a fume hood at a controlled temperature until a constant weight of the solute is obtained.

-

Accurately weigh the flask containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

-

The solubility can then be expressed in various units, such as g/100 mL, g/L, or mol/L.

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations: Synthetic Pathways and Workflows

The following diagrams illustrate key processes involving this compound and related compounds.

Caption: Industrial synthesis of this compound.

References

- 1. This compound CAS#: 638-07-3 [m.chemicalbook.com]

- 2. 638-07-3 | Ethyl 4-chloro-3-oxobutanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. This compound | 638-07-3 [chemicalbook.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. This compound | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-chloroacetoacetate: Discovery and Historical Evolution

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloroacetoacetate (ECAA) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique bifunctional nature, possessing both a reactive chlorine atom and a β-keto ester moiety, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of ECAA synthesis, presenting key methodologies, experimental protocols, and comparative data to aid researchers and professionals in the field.

Historical Perspective and Key Synthetic Routes

The synthesis of this compound has evolved significantly since its initial discovery, driven by the need for more efficient, scalable, and cost-effective manufacturing processes for the pharmaceutical and chemical industries. The primary methods for its synthesis that have been explored and industrialized are outlined below.

The Diketene (B1670635) Process: The Industrial Standard

The most prominent and industrially adopted method for the synthesis of this compound involves the use of diketene as a starting material.[1][2] This process is favored for its efficiency and scalability. The overall transformation is a two-step sequence: the chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by esterification with ethanol (B145695).

The reaction pathway is as follows:

Caption: The Diketene Process for this compound Synthesis.

A method for the continuous synthesis of this compound has been developed to improve safety and efficiency.[3]

-

Step 1: Chlorination. A solution of diketene in a solvent such as dichloromethane (B109758), chloroform (B151607), carbon tetrachloride, or 1,1-dichloroethane (B41102) (concentration 5-30%) is cooled to between -15°C and 15°C.[4] This solution is then introduced into a falling film reactor. Simultaneously, chlorine gas is fed into the reactor, reacting with the diketene on the surface of the falling film.[4] The pressure in the reactor is maintained at a slight vacuum (-0.1 to -8 millibars), and the temperature of the exiting mixture is typically 17°C to 19°C.[3] To minimize the formation of the 2-chloro isomer, a stabilizer such as anhydrous copper sulfate (B86663) may be added.[5]

-

Step 2: Esterification. The reaction mixture from the chlorination step, containing 4-chloroacetoacetyl chloride, is directly reacted with ethanol.[3] The esterification process raises the temperature of the mixture to 40-53°C.[3]

-

Step 3: Work-up and Purification. The generated hydrogen chloride gas is absorbed.[4] The crude product is then washed with water and neutralized. After removal of the solvent and excess ethanol by distillation, the final product is purified by rectification under reduced pressure.[4][6]

| Parameter | Value | Reference |

| Yield | > 97% | [7] |

| 96.08% | [5] | |

| 80-88% | [4] | |

| Purity | > 99% | [4] |

| By-product (Ethyl 2-chloroacetoacetate) | < 0.15% (with copper coil catalyst) | [7] |

| < 0.5% (with anhydrous copper sulfate) | [5] | |

| Chlorination Temperature | -15°C to 15°C | [4] |

| -10°C | [5] | |

| Esterification Temperature | 40-53°C | [3] |

| Rectification Pressure | 1-3 mmHg | [6] |

Direct Chlorination of Ethyl Acetoacetate (B1235776)

An alternative approach is the direct chlorination of ethyl acetoacetate using a chlorinating agent like sulfuryl chloride.[7][8] While seemingly more direct, this method often suffers from a lack of selectivity, leading to the formation of the undesired ethyl 2-chloroacetoacetate isomer.[7]

Caption: Direct Chlorination of Ethyl Acetoacetate.

The following protocol is based on a patented method for the preparation of this compound.[8]

-

Step 1: Reaction Setup. Ethyl acetoacetate is added to a reactor and cooled to a temperature between 0-5°C.[8]

-

Step 2: Addition of Chlorinating Agent. Sulfuryl chloride is added dropwise to the reactor, maintaining the reaction temperature at 0-5°C.[8] The molar ratio of ethyl acetoacetate to sulfuryl chloride can vary, for example, 4.5:4.[8]

-

Step 3: Reaction. After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.[8]

-

Step 4: Removal of Volatiles. The gases produced during the reaction (SO₂ and HCl) are removed by heating to 35-55°C.[8]

-

Step 5: Recovery and Isolation. Unreacted ethyl acetoacetate is recovered by distillation at 85-95°C.[8] The remaining crude product is then cooled to 30°C to yield this compound.[8]

Ethyl Chloroacetate (B1199739) Condensation (Modified Reformatsky Reaction)

Another historical method involves a self-condensation of ethyl chloroacetate in the presence of a metal, such as magnesium, in a modified Reformatsky reaction.[9] This approach avoids the use of highly reactive chlorinating agents but can present challenges in controlling the reaction and achieving high yields.

Caption: Modified Reformatsky Reaction for ECAA Synthesis.

The following protocol is adapted from a patented method.[9]

-

Step 1: Formation of the Magnesium Enolate. Magnesium is reacted with ethyl haloacetate at reflux in a chlorinated hydrocarbon solvent such as chloroform or dichloromethane to form a magnesium enolate complex.[9]

-

Step 2: Precipitation of the Enolate Salt. The reaction mixture is diluted with water to precipitate the magnesium enolate complex.[9]

-

Step 3: Washing the Salt. The precipitated magnesium enolate is washed with water to remove impurities.[9]

-

Step 4: Hydrolysis. The washed magnesium enolate complex is mixed with a chlorinated hydrocarbon solvent, and the mixture is acidified with sulfuric acid at a temperature below 30°C to hydrolyze the complex and form Ethyl 4-haloacetoacetate.[9]

-

Step 5: Product Isolation. The organic layer containing the product is separated, washed with water and a sodium bicarbonate solution until neutral, and then washed again with water. The solvent is removed under vacuum to yield the final product.[9]

| Solvent | Yield | Reference |

| Dichloromethane | 76.5% | [9] |

| Chloroform | 19% | [9] |

| 1,2-Dichloroethane | 4% | [9] |

Conclusion

The synthesis of this compound is a well-established field with the diketene process being the dominant industrial method due to its high yield and efficiency. Continuous processing and the use of catalysts have further optimized this route, minimizing by-product formation and enhancing safety. While alternative methods like direct chlorination of ethyl acetoacetate and the modified Reformatsky reaction exist, they generally offer lower yields and present greater challenges in terms of selectivity and reaction control. The choice of synthetic route for a particular application will depend on factors such as scale, available starting materials, and desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 638-07-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]

- 5. CN103787883A - Preparation method of 4-chloracetyl ethyl acetate - Google Patents [patents.google.com]

- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113603581A - A kind of continuous device and method for industrial production of this compound - Google Patents [patents.google.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-chloroacetoacetate from Diketene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-chloroacetoacetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Notably, it serves as a key building block for cardiovascular drugs, statins, and β-lactam antibiotics like cephalosporins.[1][3] The industrial production of this compound is predominantly achieved through the chlorination of diketene (B1670635) to form the intermediate 4-chloroacetoacetyl chloride, which is subsequently esterified with ethanol (B145695).[2][4] This two-step, one-pot synthesis is favored due to the availability and cost-effectiveness of the starting materials.[5]

This document provides detailed protocols and quantitative data for the synthesis of this compound from diketene, compiled from established literature and patents. The focus is on providing a reproducible and scalable methodology for laboratory and industrial applications. Key challenges in this synthesis include controlling the exothermic chlorination reaction, minimizing the formation of the isomeric by-product ethyl 2-chloroacetoacetate, and managing the thermal sensitivity of the final product during purification.[5][6] Strategies such as precise temperature control, the use of stabilizers, and continuous flow processes have been developed to optimize yield and purity.[7][8]

Reaction Pathway and Experimental Workflow

The synthesis proceeds in two main stages: the chlorination of diketene to form a reactive acid chloride intermediate, followed by esterification with ethanol.

Caption: Reaction scheme for the synthesis of this compound.

The overall experimental process can be visualized as a multi-step workflow, from initial reaction setup to final product purification.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various published methods, providing a comparative overview.

Table 1: Reagent Quantities and Molar Ratios

| Parameter | Method 1 (CN103787883A)[7] | Method 2 (CN113603581A)[5] | Method 3 (Continuous)[1] |

|---|---|---|---|

| Diketene | 84 g (1.0 mol) | 1.0 (molar equivalent) | Continuously added |

| Solvent (Dichloromethane) | 220 g | Mass ratio (Diketene:Solvent) 1:4-8 | 70 L/h |

| Chlorine Gas | 44 g (~1.25 mol) | Molar ratio (Diketene:Cl₂) 1:1.05-1.1 | 31 kg/h |

| Ethanol | 55 g (~1.2 mol) | Molar ratio (Diketene:Ethanol) 1:1.1-1.2 | 27 L/h |

| Stabilizer (Anhydrous CuSO₄) | 0.08 - 0.84 g (0.1 - 1.0% of diketene mass) | Copper coil used as catalyst | Not specified |

Table 2: Reaction Conditions

| Parameter | Method 1 (CN103787883A)[7] | Method 2 (CN113603581A)[5] | Method 3 (Continuous)[1][8] |

|---|---|---|---|

| Chlorination Temperature | -10°C | -5 to 0°C | -5 to 30°C (outlet temp) |

| Esterification Temperature | Allowed to rise post-addition | 20 to 25°C | 40 to 53°C |

| Reaction Time | Not specified (completion-based) | Not specified (continuous flow) | Not specified (continuous flow) |

| Pressure | Atmospheric | Atmospheric | Light vacuum (-0.1 to -10 mbar) |

Table 3: Yield and Purity Data

| Outcome | Method 1 (CN103787883A)[7] | Method 2 (CN113603581A)[5] | Method 3 (Pan et al.)[8] |

|---|---|---|---|

| By-product (Ethyl 2-chloroacetoacetate) | < 0.5% | < 0.15% | Not specified |

| Final Yield (after rectification) | > 94.5% | > 97% | ~80% |

| Product Purity | Not specified | > 99% (GC) | Not specified |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the batch process described in patent CN103787883A.[7]

Materials and Equipment

-

Reagents: Diketene (≥98%), Dichloromethane (anhydrous), Chlorine gas, Ethanol (anhydrous), Anhydrous Copper (II) Sulfate (B86663) (powder), Sodium Bicarbonate solution (saturated).

-